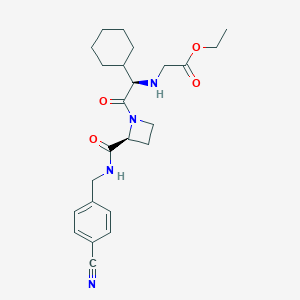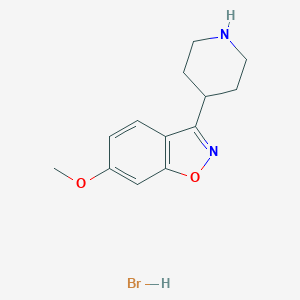
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide
描述
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PBOX-15 and is used in various scientific research studies due to its unique properties.
作用机制
The mechanism of action of PBOX-15 involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. PBOX-15 has been shown to inhibit the activity of protein kinase CK2, which is involved in various signaling pathways that regulate cell growth and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PBOX-15 has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
PBOX-15 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory mediators in animal models of inflammatory diseases. It has also been found to increase the levels of dopamine in the brain, which is important for the treatment of neurodegenerative diseases. In addition, PBOX-15 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the treatment of cancer.
实验室实验的优点和局限性
PBOX-15 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of PBOX-15 in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects can be cell-type dependent, which can make it difficult to interpret results.
未来方向
There are several future directions for the study of PBOX-15. One potential direction is the development of PBOX-15 derivatives that have improved solubility and bioavailability. Another potential direction is the study of PBOX-15 in combination with other drugs or therapies to enhance its therapeutic effects. In addition, the study of PBOX-15 in animal models of other diseases, such as Alzheimer's disease, could provide further insight into its potential therapeutic applications.
科学研究应用
PBOX-15 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. PBOX-15 has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, PBOX-15 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
属性
IUPAC Name |
6-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.BrH/c1-16-10-2-3-11-12(8-10)17-15-13(11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLJSLRWXLGBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C3CCNCC3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517445 | |
| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide | |
CAS RN |
84163-17-7 | |
| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

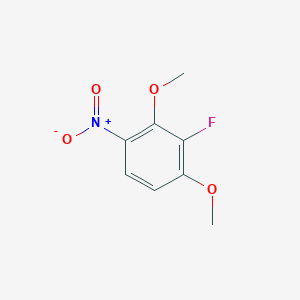

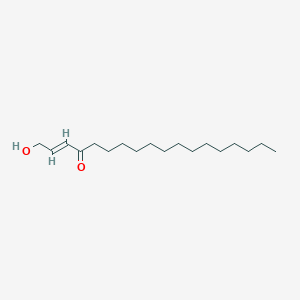

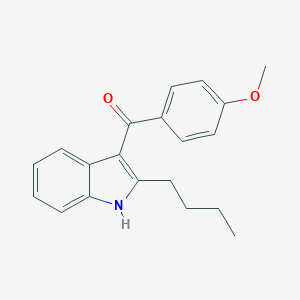

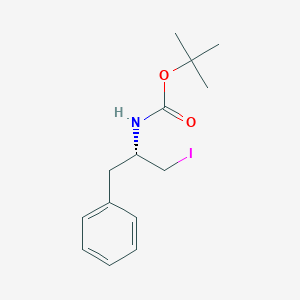
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
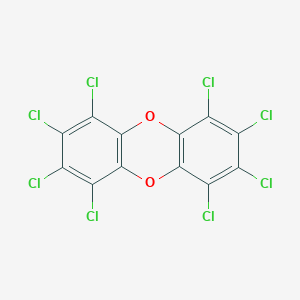
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)
